molecular formula C11H10Cl2O2 B2832917 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine CAS No. 339098-76-9

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine

Cat. No.: B2832917
CAS No.: 339098-76-9
M. Wt: 245.1
InChI Key: NJRSHECEUIFNQQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is an organic compound characterized by the presence of a dioxepine ring fused with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the desired dioxepine compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors, which allow for precise control of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or amines can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylacetonitrile: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    2,4-Dichlorophenylurea: Known for its herbicidal properties.

Uniqueness

2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine is unique due to its dioxepine ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRSHECEUIFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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